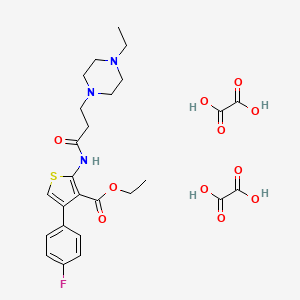
Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-fluorophenyl)thiophene-3-carboxylate dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-fluorophenyl)thiophene-3-carboxylate dioxalate is a useful research compound. Its molecular formula is C26H32FN3O11S and its molecular weight is 613.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Researchers have synthesized hybrid molecules containing penicillanic acid or cephalosporanic acid moieties starting from related ethyl piperazine carboxylates. These compounds, including structures similar to the chemical , showed promising antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
- Another study involved the synthesis of a new ethyl derivative using the S-arylation method. This compound demonstrated potent cytotoxic activity against various human cancer cell lines, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Anticonvulsant and Anesthetic Properties
- A study on new hybrid compounds derived from propanamides and butanamides, which include structures analogous to the chemical , revealed significant anticonvulsant properties. These hybrids showed broad-spectrum activity in preclinical seizure models, suggesting their potential as antiepileptic drugs (Kamiński et al., 2015).
- Cyclopenteno[b]thiophene derivatives, structurally related to the mentioned compound, were synthesized and evaluated for local anesthetic and antiarrhythmic activity. Some of these compounds showed comparable activity to established drugs like carticaine and lidocaine (Al-Obaid et al., 1998).
Antimicrobial and Antifungal Activities
- Synthesis of lignan conjugates involving cyclopropanation and ethyl thiophene carboxylates led to compounds with excellent antimicrobial and antifungal properties. These results indicate the potential use of similar structures in developing new antimicrobial agents (Raghavendra et al., 2016).
- A study synthesizing and characterizing ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates demonstrated significant antimicrobial activity, suggesting the utility of similar compounds in addressing microbial resistance (Spoorthy et al., 2021).
Material Science and Pharmaceutical Applications
- Research into substituted thiophenes, which are structurally related to the chemical , has shown a wide range of applications in material science and pharmaceuticals. These include use in thin-film transistors, organic field-effect transistors, and as potential agents with antibacterial, antifungal, and other biological activities (Nagaraju et al., 2018).
properties
IUPAC Name |
ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-4-(4-fluorophenyl)thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S.2C2H2O4/c1-3-25-11-13-26(14-12-25)10-9-19(27)24-21-20(22(28)29-4-2)18(15-30-21)16-5-7-17(23)8-6-16;2*3-1(4)2(5)6/h5-8,15H,3-4,9-14H2,1-2H3,(H,24,27);2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILZRMGTRQWVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2377909.png)
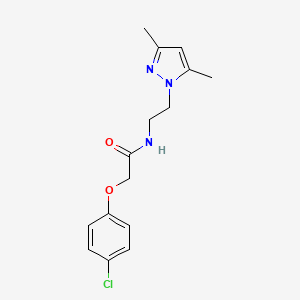
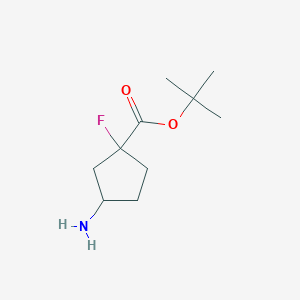
![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)
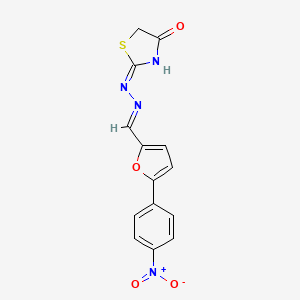

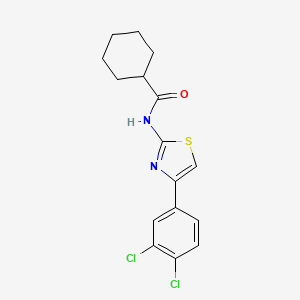

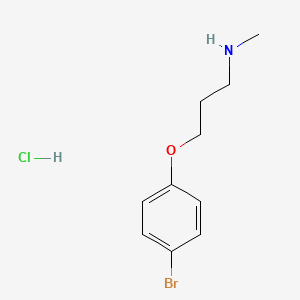
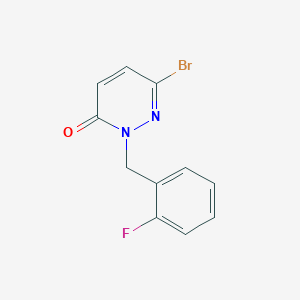


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)